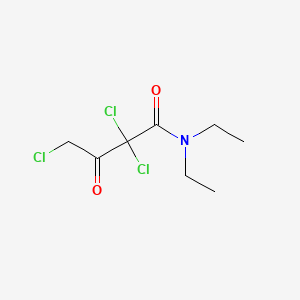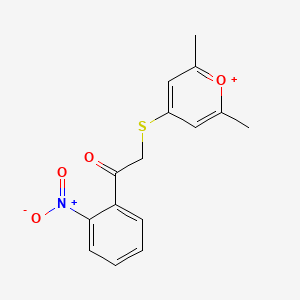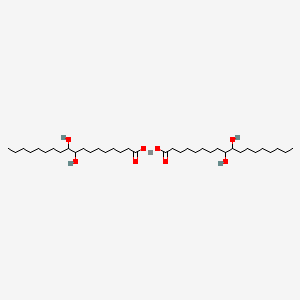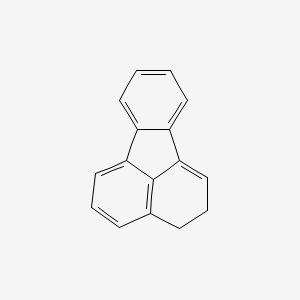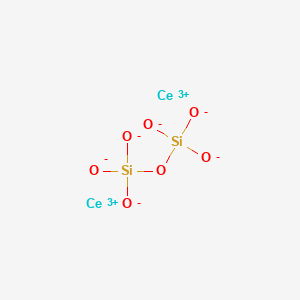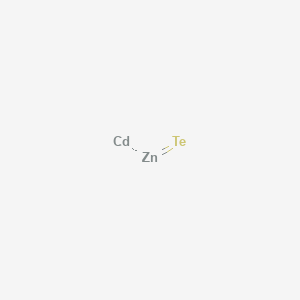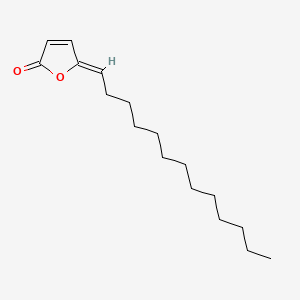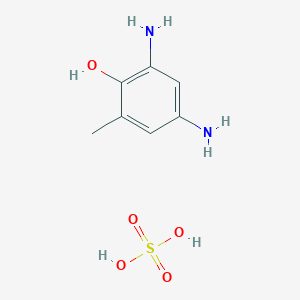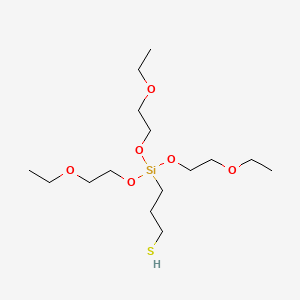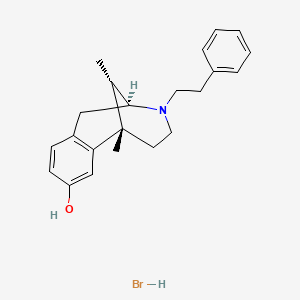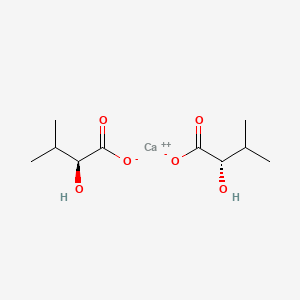
1-Vinylhexyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Vinylhexyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of hexanoic acid and 1-vinylhexanol. It has a molecular formula of C14H26O2 and is used in various industrial and research applications .
準備方法
Synthetic Routes and Reaction Conditions
1-Vinylhexyl hexanoate is synthesized through the esterification reaction between hexanoic acid and 1-vinylhexanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hexanoic Acid+1-Vinylhexanol→1-Vinylhexyl hexanoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
化学反応の分析
Types of Reactions
1-Vinylhexyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 1-vinylhexanol.
Oxidation: The vinyl group in the compound can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-vinylhexanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
科学的研究の応用
1-Vinylhexyl hexanoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of 1-vinylhexyl hexanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing hexanoic acid and 1-vinylhexanol. These products can then participate in various metabolic pathways. The vinyl group can also undergo polymerization reactions, making the compound useful in polymer chemistry .
類似化合物との比較
Similar Compounds
Ethyl hexanoate: Another ester with a similar structure but with an ethyl group instead of a vinyl group.
Hexyl hexanoate: Similar ester but with a hexyl group instead of a vinyl group.
Vinyl acetate: Contains a vinyl group but with an acetate ester linkage.
Uniqueness
1-Vinylhexyl hexanoate is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. The presence of the vinyl group allows for additional reactions, such as polymerization, making it versatile in various applications .
特性
CAS番号 |
94021-39-3 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
oct-1-en-3-yl hexanoate |
InChI |
InChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3 |
InChIキー |
NZGQZMCGLBFVDE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C=C)OC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


